molecular formula C16H15ClN2O2S B2757971 1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole CAS No. 886903-01-1

1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

Cat. No. B2757971
CAS RN: 886903-01-1
M. Wt: 334.82
InChI Key: UITTUYUTXNEYEF-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocycle that is found in many naturally occurring compounds . It exhibits both acidic and basic properties . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Synthesis Analysis

The Debus–Radziszewski imidazole synthesis was adapted to directly yield long-chain imidazolium ionic liquids . Imidazolium acetate ionic liquids with side-chains up to sixteen carbon atoms were synthesized in excellent yields via an on-water, one-pot reaction .


Molecular Structure Analysis

Imidazole-based molecular frameworks can successfully transform triplet excitons present in high triplet levels into singlet states . Imidazole based π–π stacked dimers form strong and efficient conductance pathways in single-molecule junctions .


Chemical Reactions Analysis

The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical And Chemical Properties Analysis

Materials that have higher fluorescence emission in the solid state than molecules in solution have recently been paid more attention by the scientific community due to their potential applications in various fields .

Mechanism of Action

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals is investigated via OH-addition and H-abstraction pathways .

Future Directions

Future research could focus on the development of new imidazole-based compounds with improved properties and potential applications. The recent advances in the synthesis of substituted imidazoles highlight the potential for further exploration in this area .

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2S/c1-2-22(20,21)16-18-14-8-3-4-9-15(14)19(16)11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITTUYUTXNEYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole

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